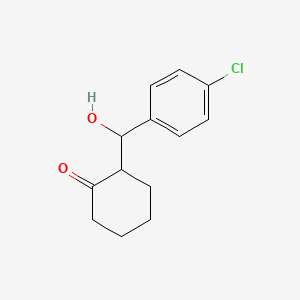
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a p-chloro-alpha-hydroxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone typically involves the reaction of p-chlorobenzaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an aqueous or alcoholic medium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Formation of p-chlorobenzoylcyclohexanone or p-chlorobenzoic acid.
Reduction: Formation of p-chloro-alpha-hydroxybenzylcyclohexanol.
Substitution: Formation of p-amino-alpha-hydroxybenzylcyclohexanone or p-thio-alpha-hydroxybenzylcyclohexanone.
Wissenschaftliche Forschungsanwendungen
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(p-Chloro-alpha-hydroxybenzyl)benzimidazole
- 2-(p-Chloro-alpha-hydroxybenzyl)benzene
Uniqueness
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone is unique due to its cyclohexanone ring, which imparts distinct chemical and physical properties compared to similar compounds with different core structures. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
61235-09-4 |
|---|---|
Molekularformel |
C13H15ClO2 |
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)-hydroxymethyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2 |
InChI-Schlüssel |
DJFNSIPRNOWLEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


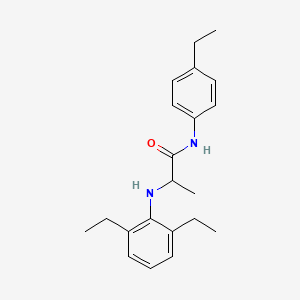

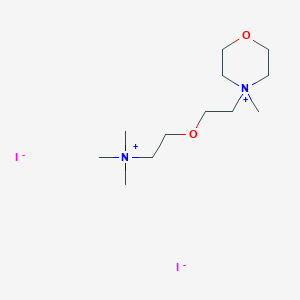
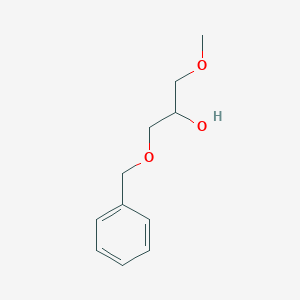


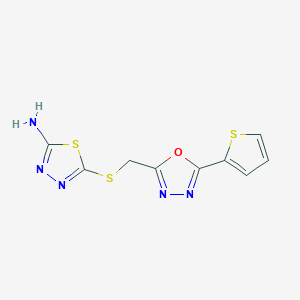
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
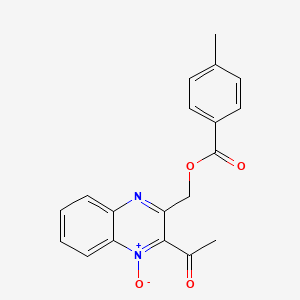

![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)

![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
